DAN004

Apoptosis Bax/Bak oligomerization MOMP inhibition

DAN004 (CAS: 2251049-11-1; molecular formula C26H28BrN3O2; MW 494.433) is a synthetic small-molecule inhibitor of the pro-apoptotic Bcl-2 family effector proteins Bax and Bak. It was rationally designed as a minimal pharmacophore compound during structure-activity relationship (SAR) optimization of the MSN chemical series, retaining the BJ-1-BP core while replacing the methoxyethyl methyl ether-protected phenoxy group with a primary alkyl amine.

Molecular Formula C26H28BrN3O2
Molecular Weight 494.433
Cat. No. B1192626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAN004
SynonymsDAN004
Molecular FormulaC26H28BrN3O2
Molecular Weight494.433
Structural Identifiers
SMILESO=C(N[C@H](C(N(CCCN)CC1=CC=C(Br)C=C1)=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H28BrN3O2/c27-23-14-12-21(13-15-23)19-30(17-7-16-28)26(32)24(18-20-8-3-1-4-9-20)29-25(31)22-10-5-2-6-11-22/h1-6,8-15,24H,7,16-19,28H2,(H,29,31)/t24-/m0/s1
InChIKeySHWHHIXKAXDWBE-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAN004: Procurement-Ready Biochemical Profile of the Most Potent Bax/Bak Oligomerization Inhibitor in the MSN Series


DAN004 (CAS: 2251049-11-1; molecular formula C26H28BrN3O2; MW 494.433) is a synthetic small-molecule inhibitor of the pro-apoptotic Bcl-2 family effector proteins Bax and Bak [1]. It was rationally designed as a minimal pharmacophore compound during structure-activity relationship (SAR) optimization of the MSN chemical series, retaining the BJ-1-BP core while replacing the methoxyethyl methyl ether-protected phenoxy group with a primary alkyl amine [1]. DAN004 prevents mitochondrial outer membrane permeabilization (MOMP) by disrupting higher-order Bax/Bak oligomer formation without blocking Bax membrane translocation [1]. The compound is used exclusively as a preclinical research tool for mechanistic investigation of intrinsic apoptosis pathways [2].

Why Interchanging DAN004 with MSN-125, MSN-50, or BJ-1/BJ-1-BP Produces Irreproducible Results Across Biochemical and Cellular Assays


Despite sharing a common target class (Bax/Bak oligomerization inhibitors) and originating from the same SAR campaign, DAN004 and its closest analogs diverge sharply in three procurement-critical dimensions: in vitro potency, cellular tolerability, and target coverage [1]. DAN004 achieves an IC50 of ~0.7 μM in the liposome permeabilization assay—approximately 5.7-fold more potent than MSN-125 (IC50 ~4 μM) and 8.6-fold more potent than MSN-50 (IC50 ~6 μM)—yet paradoxically exhibits marked cellular toxicity at 10 μM, a concentration at which MSN-125 and MSN-50 confer robust cytoprotection [1]. Furthermore, BJ-1 and BJ-1-BP fail entirely to inhibit Bak-mediated MOMP, whereas DAN004 inhibits both Bax and Bak, making target coverage a critical selection criterion [1]. These divergent profiles mean that substituting one compound for another without assay-context matching will yield either false negatives (insufficient potency for biochemical readouts) or false positives (compound toxicity masquerading as target engagement in cell-based assays) [2].

DAN004 vs. Closest Analogs: Head-to-Head Quantitative Evidence for Differentiated Compound Selection


DAN004 Outperforms MSN-125 by 5.7-Fold in Liposome Permeabilization IC50 Under Identical Assay Conditions

In a standardized liposome permeabilization assay measuring tBid-activated Bax-mediated dye release, DAN004 achieved an IC50 of ~0.7 μM, representing a 5.7-fold improvement over MSN-125 (IC50 ~4 μM), an 8.6-fold improvement over MSN-50 (IC50 ~6 μM), and a >12-fold improvement over BJ-1 (IC50 ~9 μM) [1]. All IC50 values were derived under identical experimental conditions—tBid and Bax incubated with liposomes and the indicated compound concentrations, with results normalized to reactions without compound (mean ± SD, n ≥ 3)—enabling direct quantitative comparison [1]. DAN004 was the most potent compound among all five characterized inhibitors in this assay system [1].

Apoptosis Bax/Bak oligomerization MOMP inhibition

DAN004 Exhibits Cytotoxicity at Concentrations Where MSN-125 and MSN-50 Confer Robust Cytoprotection

In cell-replating assays using HCT-116 human colon cancer cells, DAN004 exhibited marked toxicity at 10 μM, and at sub-toxic doses failed to confer protection against actinomycin D (ActD)-induced apoptosis [1]. By contrast, MSN-125 and MSN-50 at 5–10 μM conferred survival to ActD-treated wild-type, Bax–/–, and Bak–/– HCT-116 and BMK cells, with negligible effects on proliferation when administered alone [1]. Due to this off-target toxicity, DAN004 was not pursued further for cell-based or in vivo studies [1]. A subsequent independent review confirmed that DAN004 exhibited significant cellular toxicity, whereas MSN-125 and MSN-50 protected primary cortical neurons from excitotoxic stimuli [2].

Cellular toxicity Cell viability Procurement exclusion criterion

DAN004 Is the Minimal Pharmacophore: Structural Simplification Provides a Cleaner Chemical Tool for SAR and Binding Studies

DAN004 was rationally synthesized to identify the pharmacophore common to MSN-125 and MSN-50 by removing the methoxyethyl methyl ether (MEMO)-protected phenoxy group, retaining only the peptide-like region with a primary alkyl amine [1]. MSN-125 and MSN-50 both feature two identical fragments—two amide bonds flanking a phenylalanine-like core plus the MEMO-protected phenoxy group—whereas DAN004's structure is limited to the core peptide-mimetic region [2]. Despite this simplification, DAN004 exhibited the most potent MP-inhibiting activity among all analogs, confirming that the MEMO-protected phenoxy group is dispensable for target engagement and that the primary alkyl amine is the key pharmacophoric element [1]. The review literature explicitly notes that DAN004 'mimics only the peptide-like region with a primary alkyl amine' yet was 'the most potent inhibitor of BAX activation in vitro' [2].

Pharmacophore Structure-activity relationship Chemical probe

DAN004 Inhibits Both Bax and Bak, Unlike BJ-1 and BJ-1-BP Which Fail to Inhibit Bak-Mediated MOMP

In mitochondrial permeabilization assays using mitochondria isolated from Bax–/–/Bak–/– BMK cells supplemented with exogenous Bax, or Bax–/– mitochondria relying solely on endogenous Bak, MSN-50, MSN-125, and DAN004 all showed concentration-dependent inhibition of both Bax- and Bak-mediated MOMP [1]. In contrast, BJ-1 and BJ-1-BP did not show any activity in the Bak-mediated MOMP assay [1]. This establishes a critical functional bifurcation within the compound class: DAN004, MSN-125, and MSN-50 are dual Bax/Bak inhibitors, whereas BJ-1 and BJ-1-BP are Bax-selective [1]. Since Bax and Bak can functionally substitute for each other in most cell types, dual inhibition is essential for achieving complete blockade of MOMP in systems where both effectors are expressed [1].

Bak inhibition Dual-target coverage MOMP assay

DAN004 Preferentially Disrupts Higher-Order Bax Oligomers While Sparing Membrane Translocation, Enabling Stepwise Mechanistic Dissection

Chemical crosslinking studies using the amine-specific crosslinker disuccinimidyl suberate (DSS) demonstrated that DAN004, MSN-125, and MSN-50 all inhibit tBid-induced Bax oligomerization in liposomes with a more pronounced effect on higher-order oligomers than on dimers [1]. Quantification of immunoblot band intensities (n ≥ 3 independent replicates) confirmed statistically significant inhibition of large oligomer species [1]. Importantly, neither DAN004 nor MSN-125/MSN-50 inhibited Bax binding to liposome membranes as measured by NBD fluorescence and FRET assays [1]. At the highest concentrations tested, the compounds inhibited large Bax oligomers to a similar extent as the positive control Bcl-XL [1]. This mechanistic profile—blocking oligomerization downstream of membrane translocation—positions DAN004 as a tool for dissecting the sequential steps of MOMP: translocation (unaffected) vs. oligomerization (inhibited) [1].

Oligomerization mechanism Crosslinking assay FRET

DAN004: Evidence-Defined Application Scenarios for Procurement Decision-Making


Biochemical and Biophysical Characterization of Bax/Bak Oligomerization Using Cell-Free Assay Systems

DAN004 is the preferred compound for liposome-based permeabilization assays, FRET-based oligomerization studies, chemical crosslinking experiments, and any cell-free biochemical system requiring maximal Bax/Bak inhibition at the lowest compound concentration. Its IC50 of ~0.7 μM in the liposome permeabilization assay [1] provides a wider dynamic range and reduces solvent (DMSO) interference compared to MSN-125 (IC50 ~4 μM) or MSN-50 (IC50 ~6 μM) [1]. This scenario explicitly excludes any live-cell or tissue-based applications due to DAN004's documented cellular toxicity at concentrations required for target engagement [1][2].

Structure-Activity Relationship (SAR) Studies and Pharmacophore Optimization Campaigns

DAN004 represents the minimal validated pharmacophore of the MSN series, retaining only the peptide-like region with a primary alkyl amine while eliminating the MEMO-protected phenoxy group present in MSN-125 and MSN-50 [1][2]. Medicinal chemistry teams conducting SAR expansion, scaffold-hopping, or fragment-growing campaigns should use DAN004 as the starting template rather than more complex analogs, as it reduces the number of variable pharmacophoric features from two to one, simplifying the interpretation of potency changes resulting from chemical modifications [1].

Mechanistic Studies Requiring Discrimination Between Bax Translocation and Oligomerization Steps

DAN004 inhibits Bax oligomerization without affecting Bax binding to mitochondrial or liposomal membranes [1]. This property—shared with MSN-125 and MSN-50 but with superior potency—enables researchers to experimentally separate the translocation step (compound-insensitive) from the oligomerization/pore-formation step (compound-sensitive) in the MOMP cascade [1]. DAN004's potency advantage becomes particularly relevant in experimental setups where protein concentrations are high (e.g., cryo-EM grid preparation) or where the stoichiometry of inhibitor to Bax must be precisely controlled [1].

Negative Control or Counter-Screen in Cell-Based Apoptosis Studies (Knowledge-Driven Exclusion)

Although counterintuitive for a procurement guide, DAN004 serves a defined negative-control function: because it exhibits cellular toxicity at 10 μM without conferring protection against apoptotic stimuli [1], it can be used in parallel with MSN-125 or MSN-50 to distinguish genuine on-target Bax/Bak-mediated cytoprotection from off-target compound effects. If both DAN004 and MSN-125 produce the same cellular phenotype, the effect is likely off-target; if only MSN-125 is protective, the effect is likely on-target (Bax/Bak inhibition) [1][2].

Quote Request

Request a Quote for DAN004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.